2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione
Description
Properties
CAS No. |
63546-88-3 |
|---|---|
Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2,3-diphenylphthalazine-1,4-dione |
InChI |
InChI=1S/C20H14N2O2/c23-19-17-13-7-8-14-18(17)20(24)22(16-11-5-2-6-12-16)21(19)15-9-3-1-4-10-15/h1-14H |
InChI Key |
YDJLXZOYRIGAPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl (1,4-Dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl)acetate (Intermediate)
| Reagents & Conditions | Details |
|---|---|
| Starting Material | 2-Phenyl-2,3-dihydrophthalazine-1,4-dione (23.8 g, 0.1 mol) |
| Alkylating Agent | Ethyl chloroacetate (12.25 mL, 0.1 mol) |
| Base | Potassium carbonate (K2CO3), 1.2 equivalents |
| Solvent | Dry acetone (50 mL) and DMF (10 mL) |
| Reaction Conditions | Reflux overnight |
| Work-up | Pour reaction mixture over crushed ice, filter solid, wash with water |
| Purification | Crystallization from aqueous ethanol |
| Yield | 78% |
| Melting Point | 164–166 °C |
This step involves O-alkylation of the phthalazine core to introduce the ethyl acetate moiety, a crucial intermediate for further transformations.
Hydrazinolysis to Form Hydrazide Derivative
| Reagents & Conditions | Details |
|---|---|
| Starting Material | Ethyl (1,4-dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl)acetate |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol |
| Reaction Conditions | Reflux for 8 hours |
| Product | Corresponding hydrazide derivative |
Hydrazinolysis converts the ester group into a hydrazide, enabling further coupling reactions for derivative synthesis.
Azide Coupling and Formation of Parent Esters and Dipeptides
| Step | Description |
|---|---|
| Azide Formation | In situ generation of azide from hydrazide derivatives using NaNO2/HCl |
| Coupling with Amino Acid Ester Hydrochlorides | Reaction with amino acid esters (e.g., glycine, β-alanine, L-leucine) in presence of triethylamine at 0 °C for 24 h |
| Products | Methyl-3-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]alkanoates and dipeptides |
| Work-up | Washing with acid, bicarbonate, drying, and crystallization |
Summary Table of Key Preparation Steps
Analytical Characterization Supporting Preparation
The synthesized compounds, including 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione derivatives, were characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR spectra confirmed the chemical structure and substitution pattern.
- Mass Spectrometry (MS): MALDI-TOF MS verified molecular weights and purity.
- Elemental Analysis: Carbon, hydrogen, and nitrogen content matched theoretical values closely.
- Melting Point Determination: Provided purity and identity confirmation.
For example, the ethyl ester intermediate showed ^1H NMR signals consistent with aromatic protons (δ 7.17–8.41 ppm), methylene groups (δ 4.17–4.82 ppm), and methyl groups (δ 1.16 ppm).
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or as a ligand that binds to specific receptors. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity, leading to downstream effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features and properties of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione with related compounds:
Chemiluminescence Properties
- Luminol: Exhibits flash-type chemiluminescence upon oxidation with H₂O₂ and HRP, emitting light at 420 nm. Low quantum yield (~1%) due to rapid signal decay .
- Dialkylated Luminol Derivatives: Substitution at 6,8-positions increases ΦCL to ~23.7% by stabilizing intermediates .
- However, its hydrophobic nature could limit solubility in aqueous systems, requiring surfactants or organic solvents for optimal performance .
Stability and Reactivity
- Luminol: Degrades rapidly under alkaline conditions; requires immediate signal acquisition .
- 2,3-Diphenyl Derivative : Phenyl groups may confer stability against oxidation but reduce reactivity with aqueous H₂O₂ unless solubilized .
Biological Activity
2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant effects, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula for 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione is with a molecular weight of 318.34 g/mol. The compound consists of a phthalazine core with two phenyl groups attached at the 2 and 3 positions.
Anticancer Activity
Recent studies have demonstrated the potential of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione as an anticancer agent. A notable investigation evaluated its cytotoxic effects against various cancer cell lines. The results indicated significant inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .
Antimicrobial Activity
The antimicrobial properties of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione have also been explored. In vitro studies showed that the compound exhibits activity against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .
Antioxidant Activity
Antioxidant assays have revealed that 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione possesses significant radical scavenging activity. It was evaluated using the DPPH assay:
| Concentration (µM) | % Radical Scavenging Activity |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 85% |
This indicates that the compound can effectively neutralize free radicals, suggesting a potential role in preventing oxidative stress-related diseases .
The biological activities of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione are attributed to its ability to interact with various molecular targets. It may act as an inhibitor of specific enzymes involved in cancer cell proliferation and antimicrobial resistance mechanisms. Additionally, its antioxidant properties are likely due to its ability to donate electrons to free radicals .
Case Studies
- Cytotoxicity Study : A study involving the treatment of human cancer cell lines with varying concentrations of the compound showed a dose-dependent decrease in viability. The study concluded that the compound's structure allows for effective interaction with cellular targets leading to apoptosis.
- Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were tested against the compound. Results indicated that it could serve as a lead compound for developing new antibiotics due to its unique mechanism of action against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
